N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
Description
N-[(1-Methylpyrazol-3-yl)methyl]-1-phenylmethanamine hydrochloride is a secondary amine hydrochloride salt featuring a phenylmethyl group and a 1-methylpyrazol-3-ylmethyl substituent. This compound is structurally characterized by a pyrazole ring substituted at the N1 position with a methyl group and linked via a methylene bridge to a benzylamine moiety. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacological profiles and synthetic accessibility. The hydrochloride salt form enhances solubility and stability, making it suitable for industrial and pharmacological applications .
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-8-7-12(14-15)10-13-9-11-5-3-2-4-6-11;/h2-8,13H,9-10H2,1H3;1H |
InChI Key |
XJJIYKNGWCEINC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1-Methylpyrazole-3-carbaldehyde with Benzylamine
Reductive amination is a widely employed method for synthesizing secondary amines. In this approach, 1-methylpyrazole-3-carbaldehyde reacts with benzylamine in the presence of a reducing agent to form the target compound.
Reaction Mechanism and Conditions
The aldehyde group of 1-methylpyrazole-3-carbaldehyde undergoes condensation with the primary amine group of benzylamine, forming an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) yields the secondary amine. The hydrochloride salt is obtained by treating the free base with hydrochloric acid (HCl) in an aprotic solvent such as dichloromethane.
Key Parameters:
| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1-Methylpyrazole-3-carbaldehyde | NaBH₄, HCl | Dichloromethane | 0–25°C | 12–24h | 68–72% |
Optimization Strategies
- Catalyst Selection : Substituting NaBH₄ with NaBH₃CN improves selectivity for imine reduction over competing side reactions.
- Solvent Systems : Tetrahydrofuran (THF) enhances solubility of intermediates, increasing reaction efficiency by 15% compared to dichloromethane.
- Acid Stoichiometry : Precise HCl titration (1.1–1.3 equivalents) prevents over-salification, which can lead to precipitate impurities.
Nucleophilic Substitution Using 3-(Chloromethyl)-1-methylpyrazole
This method involves reacting 3-(chloromethyl)-1-methylpyrazole with benzylamine under basic conditions. The approach is favored for its scalability and minimal by-product formation.
Synthetic Protocol
- Alkylation : Benzylamine acts as a nucleophile, displacing the chloride group from 3-(chloromethyl)-1-methylpyrazole.
- Salt Formation : The resultant free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.
Industrial Adaptation
Large-scale production utilizes continuous flow reactors to maintain precise temperature control (20–30°C) and reduce reaction times from 24h to 4h. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity, achieving yields exceeding 85%.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst | None | TBAB (0.5 mol%) |
| Yield | 70–75% | 83–87% |
Side Reactions and Mitigation
Hydrolysis of N-Formyl Precursors
A two-step process involving formamide intermediate synthesis followed by acidic hydrolysis is effective for high-purity yields.
Step 1: Formamide Synthesis
1-Methylpyrazole-3-carbaldehyde reacts with benzylamine in the presence of formic acid to generate N-[(1-methylpyrazol-3-yl)methyl]-N-phenylformamide.
Step 2: Hydrolysis
The formamide is hydrolyzed using 6M HCl under reflux (100–110°C) for 6h. This method avoids harsh reducing agents, making it suitable for acid-stable substrates.
Experimental Data:
| Formamide Intermediate | Hydrolysis Conditions | Isolated Yield |
|---|---|---|
| N-[(1-Methylpyrazol-3-yl)methyl]-N-phenylformamide | 6M HCl, 110°C, 6h | 78–82% |
Industrial Production and Scalability
Continuous Flow Synthesis
Modern facilities employ tubular reactors with the following parameters:
| Stage | Conditions | Outcome |
|---|---|---|
| Alkylation | 25°C, TBAB catalyst | 89% conversion |
| Salt Formation | HCl gas in EtOH | 98% purity |
| Purification | Crystallization | >99.5% HPLC purity |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 68–72% | 97–98% | Moderate | 120–150 |
| Nucleophilic Substitution | 83–87% | 98–99% | High | 90–110 |
| Formamide Hydrolysis | 78–82% | 99–99.5% | High | 100–130 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-((1H-Indol-1-yl)Methyl)-1-Phenylmethanamine (Compound 8)
- Structure : Replaces the pyrazole ring with an indole group.
- Synthesis : Synthesized via ultrasound-assisted coupling of indole with benzylamine derivatives in dichloromethane (DCM)/DMF, yielding 78% .
- Applications : Intermediate for bioactive indole derivatives, though less stable than pyrazole analogues due to indole’s sensitivity to oxidation .
2.1.2. N-((1H-Imidazol-5-yl)methyl)-1-Phenylmethanamine (Compound 13)
- Structure : Substitutes pyrazole with imidazole.
- Synthesis : One-pot three-component reaction with 54% yield; purified via NH4OH-modified silica chromatography .
- Properties : Higher basicity (imidazole pKa ~7) compared to pyrazole derivatives (pKa ~2.5), influencing receptor binding in drug design .
2.1.3. (E)-N-((4-Chlorophenyl)(Piperazin-1-yl)Methylene)-1-Phenylmethanamine Hydrochloride (I-5)
- Structure : Incorporates a piperazine ring and 4-chlorophenyl group.
- Synthesis : Palladium-catalyzed arylation (65% yield); characterized by distinct δ 4.42 ppm (-CH2-) in $^1$H NMR .
- Pharmacology: Acts as a serotonin/norepinephrine dual receptor modulator, highlighting the impact of aromatic substituents on receptor affinity .
Pyrazole-Based Analogues
2.2.1. 1-(1-Methyl-1H-Pyrazol-3-yl)Methanamine Hydrochloride (EN300-43359045)
- Structure : Simpler pyrazole derivative lacking the phenyl group.
- Properties : Molecular weight 147.61 (C5H10ClN3); used as a building block in combinatorial chemistry .
2.2.2. N-[(1-Ethyl-3-Methylpyrazol-4-yl)Methyl]-1-Phenylmethanamine Hydrochloride
- Structure : Ethyl and methyl substitutions on pyrazole.
- Applications : Patented in pesticidal mixtures (e.g., BASF SE’s tetrazol-5-one compounds), demonstrating the agrochemical relevance of alkylpyrazole derivatives .
Comparative Data Table
*Assumed based on analogous synthesis in .
Key Research Findings
- Synthetic Efficiency : Ultrasound-assisted methods () achieve higher yields (~78%) for benzylamine-pyrazole hybrids compared to traditional thermal routes (~50–60%) .
- Pharmacological Diversity : Piperazine-containing analogues (e.g., I-5) exhibit dual receptor activity, whereas imidazole derivatives (e.g., Compound 13) show stronger basicity, affecting blood-brain barrier permeability .
- Agrochemical Utility : Pyrazole derivatives with ethyl/methyl substitutions () are prioritized in patent filings for fungicidal mixtures, underscoring their industrial relevance .
Biological Activity
N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article will explore its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14ClN3
- Molecular Weight : 225.7 g/mol
- Solubility : The hydrochloride form enhances solubility, making it suitable for pharmaceutical applications.
The compound features a pyrazole moiety linked to a phenylmethanamine core, which allows for diverse interactions with biological targets.
This compound exhibits potential as an antagonist at various receptors, particularly those involved in neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are crucial in treating mood disorders such as anxiety and depression.
Interaction with Neurotransmitter Systems
The compound's structure enables it to interact with several neurotransmitter systems:
- Serotonin Receptors : May influence mood regulation.
- Dopamine Receptors : Potential implications for reward and motivation pathways.
These interactions are essential for understanding the pharmacodynamics and therapeutic potential of the compound.
Antidepressant Potential
A study investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages. The compound demonstrated efficacy comparable to established antidepressants, suggesting its potential as a novel treatment option.
Neuroprotective Effects
Research has shown that derivatives of pyrazole compounds can exhibit neuroprotective properties. A related study highlighted that compounds similar to this compound demonstrated antioxidant capabilities and reduced neuronal damage in models of ischemic stroke . This suggests that the compound may have broader applications in neuroprotection beyond mood disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-3-(1-methylpyrazol-3-yl)benzylamine | C12H15N3 | Higher molecular weight; different receptor interactions |
| 1-(1-Methylpyrazol-3-yl)-N,N-dimethylmethanamine | C10H14N4 | Dimethylated amine; altered lipophilicity |
| 4-(1-Methylpyrazol-4-yl)benzaldehyde | C10H10N2O | Aldehyde functional group; potential for further derivatization |
This table illustrates the structural diversity among compounds related to this compound, highlighting its unique interaction profile and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
